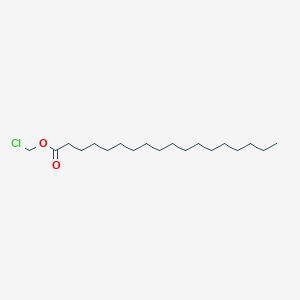

Octadecanoic acid chloromethyl ester

Description

Octadecanoic acid (stearic acid) is a saturated long-chain fatty acid (C18:0) widely utilized in pharmaceuticals, cosmetics, and food industries. Its esters, formed via substitution of the carboxylic acid group with alcohol-derived moieties, exhibit diverse physicochemical and biological properties. These esters are frequently identified in plant extracts, where they contribute to antimicrobial, anti-inflammatory, and metabolic regulatory activities [5], [9].

Properties

IUPAC Name |

chloromethyl octadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)22-18-20/h2-18H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQJZVXQSRMSHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis of Octadecanoic Acid Esters

Methyl Ester (Methyl Stearate)

Structure : CH₃(CH₂)₁₆COOCH₃

Key Properties :

- Solubility: Soluble in acetone, benzene, ethyl ether, and ethanol; low water solubility (1.59 mg/L at 25°C) [4].

- Biological Activities: α-Glucosidase Inhibition: Exhibits 78.1 ± 5.2% inhibition at 10 μg/mL, making it relevant for diabetes management [4]. Antimicrobial: Effective against fungi and bacteria, with applications in food preservation and non-pesticide agricultural agents [5], [18]. Anti-inflammatory: Contributes to anti-inflammatory activity in plant extracts, as shown in Jatropha curcas root extracts [8].

- Applications : Used in cosmetics (soaps, shampoos) and as a food additive [5].

Ethyl Ester (Ethyl Stearate)

Structure : CH₃(CH₂)₁₆COOCH₂CH₃

Key Properties :

Substituted Esters

Octadecanoic Acid, (2-Phenyl-1,3-dioxolan-4-yl)methyl Ester

Structure : Features a dioxolane ring linked to the ester group.

Biological Activities :

- Anti-inflammatory : Modulates inflammatory pathways, similar to methyl and ethyl esters but with higher specificity [3].

Octadecanoic Acid, 2-Hydroxy-1-(hydroxymethyl)ethyl Ester

Structure : Contains a glycerol backbone substitution.

Biological Activities :

- Anti-proliferative : Inhibits keloid fibroblast proliferation, suggesting dermatological applications [15].

- Metabolic Regulation : Influences insulin secretion and α-glucosidase activity, akin to methyl ester [9].

Octadecanoic Acid, 2-(2-Hydroxyethoxy)ethyl Ester

Structure : Ether-linked hydroxyethyl group.

Biological Activities :

- Antidiarrheal : Binds to CHRM3 receptors, mimicking loperamide’s mechanism but with distinct hydrogen-bond interactions [17].

Data Tables

Table 1. Comparative Physicochemical Properties

| Ester Type | Solubility Profile | Molecular Weight | Key Applications |

|---|---|---|---|

| Methyl Ester | Organic solvents, low water solubility | 312.5 g/mol | Cosmetics, food additives |

| Ethyl Ester | Organic solvents | 326.5 g/mol | Plant extracts, antimicrobials |

| (2-Phenyl-1,3-dioxolan-4-yl)methyl Ester | Lipophilic solvents | 418.6 g/mol | Antitumor formulations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.